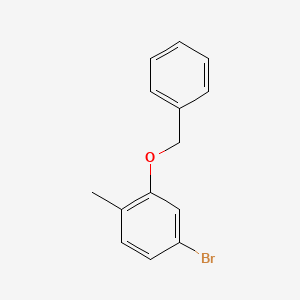

2-(Benzyloxy)-4-bromo-1-methylbenzene

Übersicht

Beschreibung

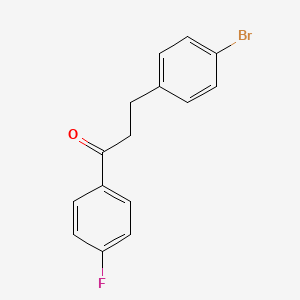

The compound “2-(Benzyloxy)-4-bromo-1-methylbenzene” contains a benzene ring which is a common aromatic compound. It has a benzyloxy group attached at the 2nd position, a bromine atom at the 4th position, and a methyl group at the 1st position .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzyloxy compounds are often synthesized through the Williamson Ether Synthesis, where an alcohol is deprotonated and then reacted with benzyl bromide .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a planar, aromatic base for the molecule. The benzyloxy, bromine, and methyl groups attached to the benzene ring would be in the plane of the ring .Chemical Reactions Analysis

The benzyloxy group in this compound could undergo reactions such as the Williamson Ether Synthesis or cleavage reactions. The bromine atom could participate in electrophilic aromatic substitution reactions or could be replaced by other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the benzene ring would likely make it relatively stable and possibly soluble in organic solvents .Wissenschaftliche Forschungsanwendungen

1. Synthesis of Benzyl Ethers and Esters

- Summary of Application: 2-Benzyloxy-1-methylpyridinium triflate is used as a mild, convenient, and uniquely effective reagent for the synthesis of benzyl ethers and esters .

- Methods of Application: The active reagent is delivered in situ through N-methylation of 2-benzyloxy-pyridine . The choice of solvent (toluene vs. trifluoro-toluene) and the extension of this methodology to the synthesis of other arylmethyl ethers are also considered .

- Results or Outcomes: The use of 2-Benzyloxy-1-methylpyridinium triflate allows for the synthesis of benzyl ethers and esters under neutral conditions, which is beneficial when working with complex alcohol substrates that may not be compatible with basic or acidic conditions .

2. [1,2]-Wittig Rearrangement of 2-Aryloxazolines

- Summary of Application: The behavior of ortho-functionalised 2-aryloxazolines with butyllithium has been examined, revealing significant limitations to the Wittig rearrangement of such systems .

- Methods of Application: The study involved the reaction of 2-aryloxazolines with butyllithium . In terms of asymmetric Wittig rearrangement, good diastereoselectivity was obtained with a valine-derived 4-isopropyl oxazoline .

- Results or Outcomes: The study revealed significant limitations to the Wittig rearrangement of ortho-functionalised 2-aryloxazolines . Good diastereoselectivity was obtained with a valine-derived 4-isopropyl oxazoline, but this was compromised by racemisation upon hydrolysis .

3. Preparation of Benzyl Ethers and Esters

- Summary of Application: 2-Benzyloxy-1-methylpyridinium triflate is used as a mild, convenient, and uniquely effective reagent for the synthesis of benzyl ethers and esters .

- Methods of Application: The active reagent is delivered in situ through N-methylation of 2-benzyloxypyridine . The choice of solvent (toluene vs. trifluoro-toluene) and the extension of this methodology to the synthesis of other arylmethyl ethers are also considered .

- Results or Outcomes: Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxypyridine in the presence of alcohols and magnesium oxide .

4. Benzylic Oxidations and Reductions

- Summary of Application: The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

- Methods of Application: Reduction is easily achieved either by catalytic hydrogenation (H2 + catalyst), or with reducing metals in acid .

- Results or Outcomes: The attached atoms are in a high oxidation state, and their reduction converts these electron withdrawing functions into electron donating amino and alkyl groups .

5. [1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines

- Summary of Application: The base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has revealed its limitations .

- Methods of Application: The study involved the reaction of 2-aryloxazolines with butyllithium .

- Results or Outcomes: Aza- and thia-analogues are unsuccessful, as competing processes intervene and the rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .

6. [1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines

- Summary of Application: The behavior of 14 ortho-functionalised 2-aryloxazolines (11 of them prepared and characterised for the first time) with butyllithium has been examined. Significant limitations to the Wittig rearrangement of such systems are revealed .

- Methods of Application: The study involved the reaction of 2-aryloxazolines with butyllithium .

- Results or Outcomes: Good diastereoselectivity is obtained with a valine-derived 4-isopropyl oxazoline, but this is compromised by racemisation upon hydrolysis .

7. Preparation of Benzyl Ethers and Esters

- Summary of Application: 2-Benzyloxy-1-methylpyridinium triflate is used as a mild, convenient, and uniquely effective reagent for the synthesis of benzyl ethers and esters .

- Methods of Application: The active reagent is delivered in situ through N-methylation of 2-benzyloxypyridine . The choice of solvent (toluene vs. trifluoro-toluene) and the extension of this methodology to the synthesis of other arylmethyl ethers are also considered .

- Results or Outcomes: Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxypyridine in the presence of alcohols and magnesium oxide .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-bromo-1-methyl-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c1-11-7-8-13(15)9-14(11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTWVEOFPMJZJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678994 | |

| Record name | 2-(Benzyloxy)-4-bromo-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-4-bromo-1-methylbenzene | |

CAS RN |

1114808-93-3 | |

| Record name | 2-(Benzyloxy)-4-bromo-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one dihydrochloride](/img/structure/B1532280.png)

![1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1532282.png)

![2,2,2-trifluoroethyl N-[2-(4-methoxyphenoxy)pyridin-3-yl]carbamate](/img/structure/B1532286.png)

![2-[2-(2-furyl)pyrimidin-5-yl]-7-methyl-1H-benzimidazole](/img/structure/B1532288.png)

![3-(Tert-butyl) 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate](/img/structure/B1532289.png)

![[2-(1-Adamantyloxy)propyl]amine hydrochloride](/img/structure/B1532293.png)

![5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1532303.png)